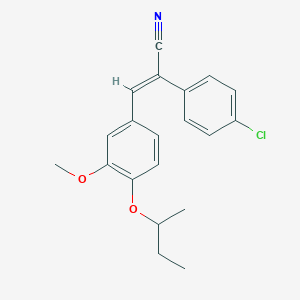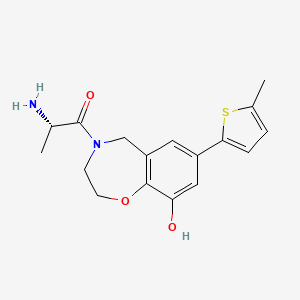
3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.
Mecanismo De Acción
3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 works by stimulating the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, this compound 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a reduction in blood pressure. This compound 41-2272 has also been shown to inhibit platelet aggregation, which reduces the risk of blood clots. In addition, this compound 41-2272 has been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound. Another advantage is that it has a relatively long half-life, which allows for sustained effects. One limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC stimulators, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272. One direction is the development of more potent sGC stimulators that can be used in the treatment of pulmonary hypertension and other diseases. Another direction is the investigation of the effects of this compound 41-2272 in combination with other drugs, such as phosphodiesterase inhibitors, which may have synergistic effects. Finally, the development of novel delivery systems for this compound 41-2272, such as inhalable formulations, may improve its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 involves the reaction of 4-sec-butoxy-3-methoxyaniline with 4-chlorobenzaldehyde in the presence of a base, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the lungs. This compound 41-2272 has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
(E)-3-(4-butan-2-yloxy-3-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-4-14(2)24-19-10-5-15(12-20(19)23-3)11-17(13-22)16-6-8-18(21)9-7-16/h5-12,14H,4H2,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJFHYIAHRWDCD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate](/img/structure/B5322471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3-(4-piperidinylmethyl)benzamide](/img/structure/B5322497.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)


![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)
![1-benzyl-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5322542.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![ethyl 4-[2-[(3,4-dimethoxybenzoyl)amino]-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5322573.png)